8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis
The molecular formula of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is C10H12ClN . The InChI code is 1S/C10H12ClN.ClH/c1-7-9 (11)5-4-8-3-2-6-12-10 (7)8;/h4-5,12H,2-3,6H2,1H3;1H .Chemical Reactions Analysis
8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation .Physical And Chemical Properties Analysis
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a colorless oil . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Inhibitory Properties in Biochemical Processes
Compounds structurally related to 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline have demonstrated potent inhibitory properties in biochemical processes. For instance, derivatives like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have shown significant potential in inhibiting phenylethanolamine N-methyltransferase, suggesting therapeutic utility in certain medical conditions (R. Demarinis et al., 1981).
Structural and Pharmacological Studies
The structural analysis of substituted tetrahydroquinolines, including derivatives similar to 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline, aids in the understanding of their pharmacological properties. X-ray diffraction studies of such compounds provide insights into their potential applications in drug development and chemical synthesis (D. V. Albov et al., 2004).
Antidepressant and Dopaminomimetic Properties
Research on new tetrahydroisoquinoline derivatives indicates their potential in inhibiting dopamine uptake and possessing dopaminomimetic properties. This suggests their application in developing treatments for neurological disorders, emphasizing the importance of the structural elements for their biological activity (E. Zára-Kaczián et al., 1986).
Spectroscopic Characterization and Metal Complex Studies
The spectroscopic characterization and thermal studies of divalent transition metal complexes of 8-hydroxyquinolines showcase the relevance of these compounds in materials science. Such studies not only explore their pharmacological significance but also their potential in creating new materials with specific properties (K. .. Patel & H. S. Patel, 2017).
Corrosion Inhibition and Surface Protection
Derivatives of 8-hydroxyquinoline have been synthesized and studied for their efficiency as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for the development of new materials that offer protection against corrosion, highlighting the versatile applications of these compounds in industrial settings (M. Rbaa et al., 2019).
Safety And Hazards
properties
IUPAC Name |
8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRNVVLSVIZJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline |
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